

S55746: A Comparative Analysis of Cross-Reactivity with BCL-2 Family Members

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Compound of Interest

Compound Name: s55746

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S55746, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that has demonstrated high selectivity for the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) [1][2][3][4][5]. This selectivity is a critical attribute, as off-target inhibition of other BCL-2 family members, such as BCL-xL, can lead to undesirable side effects like thrombocytopenia[6]. This guide provides a comprehensive comparison of the binding affinity of **S55746** across various BCL-2 family proteins, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinities

The selectivity of **S55746** for BCL-2 has been quantified using various biophysical and biochemical assays. The following tables summarize the available data on the binding affinities of **S55746** and the well-characterized BCL-2 inhibitor ABT-199 (Venetoclax) for comparison.

Table 1: **S55746** Binding Affinity for BCL-2 Family Proteins

BCL-2 Family Member	Binding Affinity (Ki)	Binding Affinity (Kd)	Inhibition at 30 μ M (FP Assay)
BCL-2	1.3 nM[1][3][5][7]	3.9 nM[5]	-
BCL-xL	520 nM[5]	186 nM[5]	-
MCL-1	No significant binding[1][2][3]	-	4.3%[1]
BFL-1 (A1)	No significant binding[1][2][3]	-	4.5%[1]
BCL-w	Data not available	Data not available	-

Table 2: ABT-199 (Venetoclax) Binding Affinity for BCL-2 Family Proteins (for comparison)

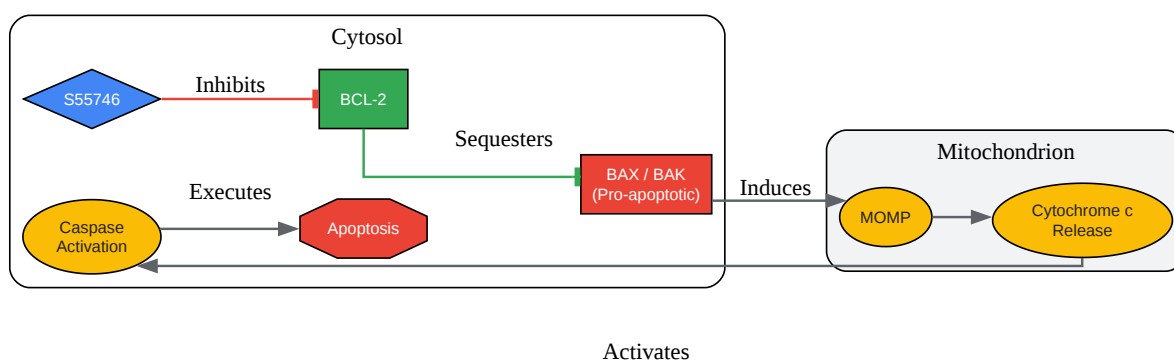
BCL-2 Family Member	Binding Affinity (Ki)	Inhibition at 30 μ M (FP Assay)
BCL-2	1.2 nM[1]	-
BCL-xL	490 nM[1]	-
MCL-1	No significant binding	14.9%[1]
BFL-1 (A1)	No significant binding	11.8%[1]

Note: Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a stronger interaction. "No significant binding" indicates that the affinity is too low to be accurately measured or is not considered pharmacologically relevant.

The data clearly illustrates that **S55746** is a highly potent inhibitor of BCL-2, with a Ki in the low nanomolar range.[1][3][5][7] Its affinity for BCL-xL is significantly lower, with a selectivity of approximately 70 to 400-fold for BCL-2 over BCL-xL, depending on the assay used.[1][3][7] Furthermore, **S55746** shows negligible binding to MCL-1 and BFL-1.[1][2][3] This high selectivity for BCL-2 is a key differentiator and suggests a favorable safety profile, particularly concerning platelet viability, which is dependent on BCL-xL.[1]

Signaling Pathway of BCL-2 Inhibition

S55746 functions as a BH3 mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1] This releases BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.



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Figure 1. Signaling pathway of **S55746**-induced apoptosis.

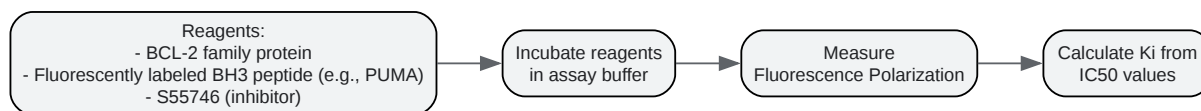
Experimental Protocols

The binding affinities and selectivity of **S55746** were determined using a variety of robust experimental techniques. Below are detailed methodologies for the key assays cited.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a BCL-2 family protein by an inhibitor.

Experimental Workflow:



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Figure 2. Workflow for the Fluorescence Polarization assay.

Protocol:

- **Reagent Preparation:** Recombinant BCL-2 family proteins (BCL-2, BCL-xL, MCL-1, BFL-1) and a fluorescently labeled BH3 peptide (e.g., Fluorescein-PUMA) are diluted to their final concentrations in an appropriate assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20).
- **Assay Plate Preparation:** A serial dilution of **S55746** is prepared in the assay buffer.
- **Incubation:** The BCL-2 family protein, the fluorescently labeled BH3 peptide, and the varying concentrations of **S55746** are added to the wells of a microplate. The plate is then incubated at room temperature to allow the binding reaction to reach equilibrium.
- **Measurement:** The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters.
- **Data Analysis:** The IC50 value (the concentration of **S55746** that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand and an analyte in real-time.

Protocol:

- **Sensor Chip Preparation:** A sensor chip (e.g., CM5) is activated, and one of the binding partners (the ligand, e.g., a BCL-2 family protein) is immobilized onto the chip surface.
- **Analyte Injection:** A solution containing the other binding partner (the analyte, e.g., **S55746**) at various concentrations is flowed over the sensor chip surface.
- **Binding Measurement:** The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
- **Kinetic Analysis:** The association (k_{on}) and dissociation (k_{off}) rate constants are determined by fitting the sensorgram data to a suitable binding model.
- **Affinity Calculation:** The dissociation constant (K_d) is calculated as the ratio of k_{off} to k_{on} ($K_d = k_{off}/k_{on}$).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Protocol:

- **Sample Preparation:** The BCL-2 family protein is placed in the sample cell of the calorimeter, and **S55746** is loaded into the injection syringe. Both are in an identical, degassed buffer to minimize heats of dilution.
- **Titration:** A series of small injections of **S55746** are made into the protein solution.
- **Heat Measurement:** The heat released or absorbed during each injection is measured by the instrument.
- **Data Analysis:** The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_a , the inverse of K_d), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

In conclusion, the available experimental data consistently demonstrate that **S55746** is a highly potent and selective inhibitor of BCL-2. Its minimal interaction with other BCL-2 family members, particularly BCL-xL, underscores its potential as a targeted therapeutic with a favorable safety profile for the treatment of BCL-2-dependent malignancies.

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